molecular formula C10H19NO8 B14123785 (2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid

(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid

Cat. No.: B14123785
M. Wt: 281.26 g/mol
InChI Key: ANTJMMZQUDWLJV-HGXQNQBDSA-N
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Description

(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and purification processes. Common synthetic routes may involve the use of starting materials such as amino acids, sugars, and other organic compounds. Reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific solvents, temperature controls, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid include other amino acid derivatives, sugar derivatives, and compounds with similar stereochemistry and functional groups.

Uniqueness

What sets this compound apart is its unique combination of stereochemistry and functional groups, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H19NO8

Molecular Weight

281.26 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid

InChI

InChI=1S/C10H19NO8/c1-4(12)6(9(16)17)11-3-10(18)8(15)7(14)5(13)2-19-10/h4-8,11-15,18H,2-3H2,1H3,(H,16,17)/t4-,5-,6+,7-,8+,10?/m1/s1

InChI Key

ANTJMMZQUDWLJV-HGXQNQBDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)O

Canonical SMILES

CC(C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O)O

Origin of Product

United States

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